molecular formula C12H13BO4 B6334744 6-(Methoxymethoxy)naphthalene-2-boronic acid CAS No. 2246782-98-7

6-(Methoxymethoxy)naphthalene-2-boronic acid

Cat. No.: B6334744
CAS No.: 2246782-98-7
M. Wt: 232.04 g/mol
InChI Key: BGIHUINMAWPVRY-UHFFFAOYSA-N
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Description

6-(Methoxymethoxy)naphthalene-2-boronic acid is an organic compound with the molecular formula C11H11BO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethoxy)naphthalene-2-boronic acid typically involves the reaction of 6-bromo-2-naphthol with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethoxy)naphthalene-2-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-naphthaleneboronic acid
  • 6-Methoxy-2-naphthylboronic acid
  • 6-Methoxynaphthalene-2-boronic acid

Uniqueness

6-(Methoxymethoxy)naphthalene-2-boronic acid is unique due to its methoxymethoxy functional group, which provides additional reactivity and versatility in organic synthesis. This compound’s ability to participate in various chemical reactions, particularly Suzuki-Miyaura coupling, makes it a valuable tool in the synthesis of complex organic molecules .

Properties

IUPAC Name

[6-(methoxymethoxy)naphthalen-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BO4/c1-16-8-17-12-5-3-9-6-11(13(14)15)4-2-10(9)7-12/h2-7,14-15H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIHUINMAWPVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)OCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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